N-[(1S)-2-carbamoyl-1-(3-chlorophenyl)ethyl]prop-2-enamide
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Overview
Description
N-[(1S)-2-carbamoyl-1-(3-chlorophenyl)ethyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a carbamoyl group, a chlorophenyl group, and a prop-2-enamide moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-carbamoyl-1-(3-chlorophenyl)ethyl]prop-2-enamide typically involves the reaction of 3-chlorophenylacetic acid with appropriate reagents to introduce the carbamoyl and prop-2-enamide groups. One common method is the use of carbamoyl chloride and prop-2-enamide under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-carbamoyl-1-(3-chlorophenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(1S)-2-carbamoyl-1-(3-chlorophenyl)ethyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-2-carbamoyl-1-(3-chlorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-N-[(1S)-1-({2-[(3-chlorobenzene)sulfonamido]ethyl}carbamoyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide
Uniqueness
N-[(1S)-2-carbamoyl-1-(3-chlorophenyl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3S)-3-(3-chlorophenyl)-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-12(17)15-10(7-11(14)16)8-4-3-5-9(13)6-8/h2-6,10H,1,7H2,(H2,14,16)(H,15,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOVBMUZKDDEP-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC(=O)N)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CC(=O)N)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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